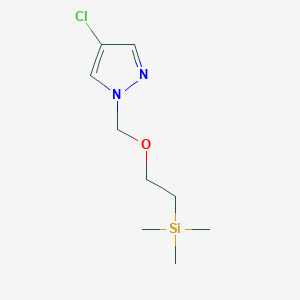

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

CAS No.:

Cat. No.: VC13871893

Molecular Formula: C9H17ClN2OSi

Molecular Weight: 232.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17ClN2OSi |

|---|---|

| Molecular Weight | 232.78 g/mol |

| IUPAC Name | 2-[(4-chloropyrazol-1-yl)methoxy]ethyl-trimethylsilane |

| Standard InChI | InChI=1S/C9H17ClN2OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8H2,1-3H3 |

| Standard InChI Key | PYVKXPQUZOCEOO-UHFFFAOYSA-N |

| SMILES | C[Si](C)(C)CCOCN1C=C(C=N1)Cl |

| Canonical SMILES | C[Si](C)(C)CCOCN1C=C(C=N1)Cl |

Introduction

4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a complex organic compound with significant potential in scientific research, particularly in medicinal chemistry and agrochemicals. Its molecular formula is C9H17ClN2OSi, and it has a molecular weight of 232.78 g/mol . The compound features a pyrazole ring, a five-membered aromatic ring containing two nitrogen atoms, substituted with a chloro group and a trimethylsilyl ether moiety.

Synthesis and Reactivity

The synthesis of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves multiple steps, leveraging the reactivity of the chloro and trimethylsilyl groups. The chloro substituent facilitates nucleophilic substitution reactions, which are crucial for further chemical transformations.

Applications and Potential Uses

This compound has potential applications in medicinal chemistry and agrochemicals due to its unique structural characteristics. The pyrazole ring is known for its biological activity, making derivatives of this compound interesting candidates for drug development .

Related Compounds and Comparisons

Several compounds share structural similarities with 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Chloro-1-(2-(trimethylsilyl)ethoxy)-methyl-1H-pyrazolo[3,4-d]pyrimidine | Contains a pyrimidine moiety | |

| 7-Chloro-1-(2-(trimethylsilyl)ethoxy)-methyl-7H-pyrrolo[2,3-d]pyrimidine | Features a pyrrolo structure | |

| 5-(phenylthio)-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazole | Incorporates a phenylthio group |

These compounds illustrate variations in substituents and ring systems that influence their chemical behavior and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume